Cas no 874-89-5 (4-(Hydroxymethyl)benzonitrile)

4-(Hydroxymethyl)benzonitrile structure
4-(Hydroxymethyl)benzonitrile structure
Nombre del producto:4-(Hydroxymethyl)benzonitrile
Número CAS:874-89-5
MF:C8H7NO
Megavatios:133.147281885147
MDL:MFCD00870633
CID:83166
PubChem ID:24874643

4-(Hydroxymethyl)benzonitrile Propiedades químicas y físicas

Nombre e identificación

    • 4-(Hydroxymethyl)benzonitrile
    • 4-Cyanobenzyl alcohol
    • p-Cyanobenzyl alcohol
    • Benzonitrile, 4-(hydroxymethyl)-
    • 4-hydroxymethylbenzonitrile
    • 4-Hydroxymethyl-benzonitrile
    • XAASLEJRGFPHEV-UHFFFAOYSA-N
    • 4-cyanobenzenemethanol
    • (4-cyanophenyl)methanol
    • 4(hydroxymethyl)-benzonitrile
    • 4-(hydroxymethyl) benzonitrile
    • 4-(hydroxymethyl)-benzonitrile
    • 4-(Hydroxymethyl)benzonitrile #
    • 4-(hydroxymethyl)benzenecarbonitr
    • 4-(Hydroxymethyl)benzonitrile (ACI)
    • p-Tolunitrile, α-hydroxy- (6CI, 7CI, 8CI)
    • p-Hydroxymethylbenzonitrile
    • 874-89-5
    • 4-(Hydroxymethyl)benzonitrile, 95%
    • SY025114
    • DB-011335
    • F0001-0101
    • Z335244916
    • MFCD00870633
    • CHEBI:156307
    • 4-Cyanobeznyl alcohol
    • SCHEMBL92970
    • CS-W003983
    • DTXSID90236331
    • AS-10378
    • CCRIS 5116
    • AKOS000249162
    • CL8727
    • EN300-72112
    • MDL: MFCD00870633
    • Renchi: 1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2
    • Clave inchi: XAASLEJRGFPHEV-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=CC(CO)=CC=1

Atributos calculados

  • Calidad precisa: 133.05300
  • Masa isotópica única: 133.052763847g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 139
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 44

Propiedades experimentales

  • Color / forma: White powder
  • Punto de fusión: 39-43 °C (lit.)
  • Punto de ebullición: 297.4°C at 760 mmHg
  • Punto de inflamación: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 44.02000
  • Logp: 1.05058
  • Disolución: Not determined

4-(Hydroxymethyl)benzonitrile Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H312,H315,H319,H332,H335
  • Declaración de advertencia: P261,P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3439
  • Wgk Alemania:3
  • Código de categoría de peligro: 20/21/22-36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Código F de la marca fuka:10
  • Señalización de mercancías peligrosas: Xn
  • Nivel de peligro:6.1
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature
  • Términos de riesgo:R20/21/22

4-(Hydroxymethyl)benzonitrile Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(Hydroxymethyl)benzonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-72112-0.5g
4-(hydroxymethyl)benzonitrile
874-89-5 95.0%
0.5g
$19.0 2025-03-21
Chemenu
CM243531-100g
4-(Hydroxymethyl)benzonitrile
874-89-5 95+%
100g
$514 2022-05-27
ChemScence
CS-W003983-100g
4-Cyanobenzyl alcohol
874-89-5 99.54%
100g
$420.0 2022-04-26
eNovation Chemicals LLC
D565771-1g
4-(Hydroxymethyl)benzonitrile
874-89-5 97%
1g
$200 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045437-25g
4-Cyanobenzyl alcohol
874-89-5 98%
25g
¥523.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045437-100g
4-Cyanobenzyl alcohol
874-89-5 98%
100g
¥1787.00 2024-04-27
TRC
H972610-100mg
4-(Hydroxymethyl)benzonitrile
874-89-5
100mg
$64.00 2023-05-18
Enamine
EN300-72112-2.5g
4-(hydroxymethyl)benzonitrile
874-89-5 95.0%
2.5g
$36.0 2025-03-21
Life Chemicals
F0001-0101-2.5g
4-(hydroxymethyl)benzonitrile
874-89-5 95%+
2.5g
$40.0 2023-11-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1806-5G
4-(hydroxymethyl)benzonitrile
874-89-5 95%
5g
¥ 382.00 2023-04-13

4-(Hydroxymethyl)benzonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  9 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Referencia
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; et al, Synthesis, 2019, 51(4), 944-952

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ruthenium (calcium hydroxyapatite-bound) Solvents: Toluene
Referencia
Catalysis of a hydroxyapatite-bound Ru complex: efficient heterogeneous oxidation of primary amines to nitriles in the presence of molecular oxygen
Mori, Kohsuke; et al, Chemical Communications (Cambridge, 2001, (5), 461-462

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ;  1 h, 80 °C
Referencia
A green and highly efficient protocol for hydrolysis of substituted benzyl chloride using ionic liquid [bmim]BF4 as phase-transfer catalyst
Zhang, Yong; et al, Advanced Materials Research (Zuerich, 2010, 113, 113-116

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
Referencia
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 130 °C
Referencia
Synthesis of aryl nitriles by palladium-assisted cyanation of aryl iodides using tert-butyl isocyanide as cyano source
Jiang, Xiao; et al, Tetrahedron, 2015, 71(29), 4883-4887

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  24 h, reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  rt; overnight, rt
3.1 Solvents: Water ;  60 min
Referencia
Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers
Campagna, Davide ; et al, Angewandte Chemie, 2022, 61(39),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Dowex 50W ,  Sodium borohydride Solvents: Tetrahydrofuran ;  cooled; 15 min, rt
1.2 Reagents: Water ;  rt
Referencia
Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue
Boobalan, Ramalingam; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1784-1788

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Glucose ,  NADH Catalysts: 7α-Hydroxysteroid dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  12 h, pH 7, 30 °C
Referencia
The catalytic promiscuity of a microbial 7α-hydroxysteroid dehydrogenase. Reduction of non-steroidal carbonyl compounds
Liu, Yang; et al, Steroids, 2011, 76(10-11), 1136-1140

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water
Referencia
Chemotherapeutic comparison of the trypanocidal action of some aromatic diamidines
Ashley, J. N.; et al, Journal of the Chemical Society, 1942, 103, 103-16

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Referencia
Metal-free, visible-light photoredox catalysis: transformation of arylmethyl bromides to alcohols and aldehydes
Li, Jian; et al, RSC Advances, 2014, 4(91), 49974-49978

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Zirconocene, dichloride Solvents: Tetrahydrofuran ;  30 min, -20 °C; -20 °C → rt
1.2 Reagents: Citric acid Solvents: Water ;  rt
Referencia
Regio- and Chemoselective Deprotection of Primary Acetates by Zirconium Hydrides
Gavel, Marine; et al, Organic Letters, 2019, 21(7), 1948-1952

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Water ;  5 d, rt
Referencia
Efficient and sustainable reduction process by electrolysis for the conversion of aldehydes into alcohols
, Mexico, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Sodium methoxide Solvents: Methanol ;  3 h, 25 °C
1.2 Reagents: Methanol
Referencia
Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride
Prasanth, C. P.; et al, Journal of Organic Chemistry, 2018, 83(3), 1431-1440

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Silica Solvents: Methanol ;  6 h, 60 °C
Referencia
Aluminium-Catalyzed Selective Hydroboration of Esters and Epoxides to Alcohols: C-O Bond Activation
Sarkar, Nabin; et al, Chemistry - A European Journal, 2023, 29(4),

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Referencia
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Borate(1-), trihydro-1-pyrrolidinyl-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Referencia
Aminoborohydrides. 9. Selective reductions of aldehydes, ketones, esters, and epoxides in the presence of a nitrile using lithium N,N-dialkylaminoborohydrides
Collins, Cristopher J.; et al, Tetrahedron Letters, 1997, 38(4), 529-532

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Chlorotrityl chloride (polystyrene crosslinked divinylbenzene beads bound) Solvents: Dichloromethane ;  60 min, 25 - 30 °C
1.2 Reagents: Sodium borohydride Catalysts: Copper sulfate Solvents: Methanol ;  60 - 65 °C; 20 min, 60 - 65 °C
Referencia
Reduction of aliphatic, aromatic and heteroaromatic carboxylic acid derivatives to alcohol promoted by trityl resin under presence of copper sulphate and sodium borohydride catalytic system
Kalola, Anirudhdha G.; et al, Heterocyclic Letters, 2022, 12(1), 87-99

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium borohydride
Referencia
Thio-activated sodium borohydride reduction of carboxylate esters
Maki, Yuji; et al, Tetrahedron Letters, 1975, (38), 3295-6

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  30 min, rt
Referencia
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: preparation and benzyl ether cleavage by DDQ oxidation
Huang, Qiang; et al, Journal of Chemical Sciences (Bangalore, 2010, 122(2), 203-207

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Toluene ;  12 h, 60 °C
1.2 Catalysts: Silica Solvents: Methanol ;  3 - 5 h, 60 °C
Referencia
Selective Hydroboration of Carboxylic Acids with a Homogeneous Manganese Catalyst
Barman, Milan K.; et al, Journal of Organic Chemistry, 2019, 84(3), 1570-1579

Métodos de producción 21

Condiciones de reacción
1.1 Solvents: Methanol ;  3 h, rt
Referencia
Silver-Catalyzed Hydroboration of C-X (X = C, O, N) Multiple Bonds
Pandey, Vipin K.; et al, Organic Letters, 2021, 23(5), 1681-1686

Métodos de producción 22

Condiciones de reacción
1.1 Catalysts: trans-1,2-Diaminocyclohexane ,  Cuprous iodide Solvents: Acetonitrile ;  1 h, 200 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referencia
Cyanation of Aryl Chlorides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology
Coughlin, Mary M.; et al, Organometallics, 2013, 32(12), 3537-3543

Métodos de producción 23

Condiciones de reacción
Referencia
Introduction of the cyano group by substitution of nitrogen functions
Subramanian, L. R., Science of Synthesis, 2004, 19, 217-233

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Polyethylene glycol lauryl ether ,  Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran ,  Water ;  8 h, 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media
Thakore, Ruchita R.; et al, ChemCatChem, 2021, 13(1), 212-216

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: X-Phos ,  (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
Referencia
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides
Senecal, Todd D.; et al, Angewandte Chemie, 2013, 52(38), 10035-10039

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Silica Solvents: Water ;  2 - 4 h, 50 °C
Referencia
CeO2-nanocubes as efficient and selective catalysts for the hydroboration of carbonyl groups
Bhawar, Ramesh; et al, New Journal of Chemistry, 2021, 45(33), 15028-15034

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Barium carbonate Solvents: Water ;  4 h, reflux
Referencia
A synthetic method for diversification of the P1' substituent in phosphinic dipeptides as a tool for exploration of the specificity of the S1' binding pockets of leucine aminopeptidases
Vassiliou, Stamatia; et al, Bioorganic & Medicinal Chemistry, 2007, 15(9), 3187-3200

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  4 h, -10 °C
Referencia
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles
Rana, Anil; et al, SynOpen, 2018, 2(2), 0180-0191

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  24 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Referencia
tBuOLi-Promoted Hydroboration of Esters and Epoxides
Shi, Yinyin; et al, ACS Omega, 2022, 7(22), 18876-18886

Métodos de producción 30

Condiciones de reacción
1.1 Catalysts: N,N′-Dimethylethylenediamine ,  Potassium iodide ,  Cuprous iodide Solvents: Toluene ;  20 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.3 Solvents: Ethyl acetate
Referencia
Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides
Zanon, Jacopo; et al, Journal of the American Chemical Society, 2003, 125(10), 2890-2891

4-(Hydroxymethyl)benzonitrile Raw materials

4-(Hydroxymethyl)benzonitrile Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:874-89-5)4-(Hydroxymethyl)benzonitrile
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Pureza:99%
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atkchemica
(CAS:874-89-5)4-(Hydroxymethyl)benzonitrile
CL18044
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Cantidad:1g/5g/10g/100g
Precio ($):Informe